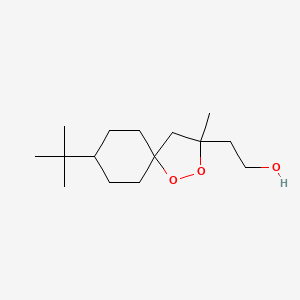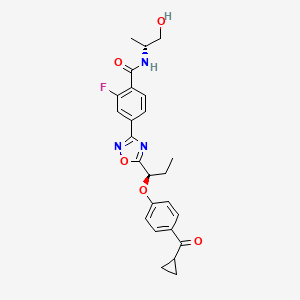
Folitixorin calcium, (6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folitixorin calcium, (6R)-, also known as (6R)-N-[4-[[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydroimidazo[1,5-f]pteridin-10-yl)methyl]amino]benzoyl]-L-glutamic acid calcium salt, is a reduced form of folate. It serves as a cofactor for the enzyme thymidylate synthetase, which is crucial for DNA synthesis. This compound is particularly significant in cancer research due to its role in enhancing the efficacy of chemotherapeutic agents like 5-fluorouracil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of folitixorin calcium, (6R)-, involves multiple steps, starting from the precursor compoundsThis intermediate is then converted to folitixorin through a series of reactions involving protection and deprotection steps .
Industrial Production Methods
Industrial production of folitixorin calcium, (6R)-, typically involves large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pH, and solvent systems to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Folitixorin calcium, (6R)-, undergoes various chemical reactions, including:
Oxidation: Conversion to its oxidized form, folic acid.
Reduction: Reduction to tetrahydrofolate.
Substitution: Reactions involving the substitution of functional groups on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products Formed
Oxidation: Folic acid.
Reduction: Tetrahydrofolate.
Substitution: Various substituted derivatives of folitixorin.
Scientific Research Applications
Folitixorin calcium, (6R)-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other folate derivatives.
Biology: Studied for its role in cellular metabolism and DNA synthesis.
Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents in cancer treatment.
Industry: Utilized in the production of folate supplements and fortified foods.
Mechanism of Action
Folitixorin calcium, (6R)-, acts as a cofactor for thymidylate synthetase, an enzyme that catalyzes the methylation of deoxyuridine monophosphate to deoxythymidine monophosphate, a crucial step in DNA synthesis. By forming a ternary complex with thymidylate synthetase and fluorodeoxyuridylate, the active metabolite of 5-fluorouracil, folitixorin inhibits thymidylate synthetase activity, thereby disrupting DNA synthesis and exerting cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Folic acid
- Tetrahydrofolate
- 5,10-Methylenetetrahydrofolate
Uniqueness
Folitixorin calcium, (6R)-, is unique due to its specific configuration and its role as a cofactor for thymidylate synthetase. Unlike folic acid and tetrahydrofolate, folitixorin forms a ternary complex with thymidylate synthetase and fluorodeoxyuridylate, enhancing the efficacy of chemotherapeutic agents like 5-fluorouracil .
Properties
CAS No. |
1148151-21-6 |
|---|---|
Molecular Formula |
C20H21CaN7O6 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
calcium;(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12-,13+;/m1./s1 |
InChI Key |
AKUPTUNGFOADRT-KZCZEQIWSA-L |
SMILES |
O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(N2CN3C4=C(N=C(N)NC4=O)NC[C@]3([H])C2)C=C1)=O.[Ca+2] |
Isomeric SMILES |
C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Canonical SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Folitixorin calcium, (6R)-; 5,10-Methylene-(6R)-tetrahydrofolic acid calcium salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)










